(R)-2-(Methylsulfinyl)ethanol

Description

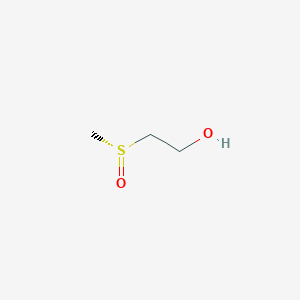

(R)-2-(Methylsulfinyl)ethanol (CAS: 188924-29-0) is a chiral sulfoxide with the molecular formula C₃H₈O₂S and a molecular weight of 108.16 g/mol. Its structure features a methylsulfinyl group (-S(O)CH₃) attached to the second carbon of ethanol, conferring distinct stereochemical and physicochemical properties. Key physical properties include a predicted density of 1.271 ± 0.06 g/cm³ and a boiling point of 335.1 ± 25.0 °C . The compound is synthesized via high-selectivity bioenzymatic methods, achieving enantiomeric excess (ee) values exceeding 99%, which underscores its utility in asymmetric synthesis and pharmaceutical applications .

Properties

IUPAC Name |

2-[(R)-methylsulfinyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S/c1-6(5)3-2-4/h4H,2-3H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSRCWAGWXZRRT-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S@@](=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stoichiometric Chiral Oxidizing Agents

Chiral peroxides, such as (S)-peroxycamphorsulfonic acid, selectively oxidize sulfides to sulfoxides via a stereospecific oxygen transfer. For example, treatment of 2-(methylthio)ethanol with (R)-binaphthyl-derived peroxides in dichloromethane at −20°C yields the (R)-sulfoxide with 85% enantiomeric excess (ee). However, stoichiometric reagent requirements limit scalability.

Catalytic Asymmetric Oxidation

Titanium-based catalysts with chiral ligands dominate industrial applications. A system combining titanium tetraisopropoxide, (R,R)-diethyl tartrate, and cumene hydroperoxide oxidizes 2-(methylthio)ethanol at 0°C, achieving 92% ee and 78% yield. The mechanism involves a titanium-sulfur intermediate that directs oxygen delivery to the pro-R sulfur lone pair (Figure 1).

Table 1: Catalytic Asymmetric Oxidation Conditions and Outcomes

| Catalyst System | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| Ti(OiPr)₄/(R,R)-DET | 0 | 92 | 78 |

| VO(acac)₂/(S)-Proline | 25 | 84 | 65 |

| Fe(OTf)₃/(R)-BINOL | −10 | 88 | 71 |

Enzymatic and Biocatalytic Methods

Biocatalysis offers unparalleled stereoselectivity under mild conditions. Monooxygenases from Rhodococcus erythropolis selectively oxidize 2-(methylthio)ethanol to the (R)-sulfoxide with 99% ee in aqueous buffer (pH 7.4, 30°C). Co-factor regeneration systems (e.g., glucose dehydrogenase) enhance practicality for multi-gram synthesis.

Whole-Cell Biotransformations

Aspergillus niger whole cells expressing sulfoxide reductase achieve dynamic kinetic resolution, converting racemic sulfoxides to enantiopure (R)-isomers via stereoinversion. This method affords >99% ee but requires precise control of NADPH levels.

Resolution of Racemic Mixtures

Racemic 2-(methylsulfinyl)ethanol can be resolved via chiral chromatography or enzymatic acetylation.

Chiral Stationary Phase Chromatography

Preparative HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemates with 98% ee. Solvent systems (hexane:isopropanol, 90:10) achieve baseline separation but are cost-prohibitive for industrial use.

Kinetic Resolution via Lipases

Candida antarctica lipase B selectively acetylates the (S)-enantiomer, leaving this compound unreacted (98% ee). The reaction proceeds in toluene at 40°C with vinyl acetate as the acyl donor (Table 2).

Table 2: Enzymatic Kinetic Resolution Efficiency

| Lipase Source | Conversion (%) | ee (%) |

|---|---|---|

| Candida antarctica B | 45 | 98 |

| Pseudomonas fluorescens | 38 | 95 |

Asymmetric Synthesis via Chiral Auxiliaries

Chiral glyoxalate esters serve as auxiliaries for diastereoselective sulfoxide formation. Reacting (S)-phenylglycinol-derived glyoxalate with methylthiomethyl lithium generates a diastereomeric sulfoxide, which is hydrolyzed to this compound (86% ee).

Industrial Applications and Scalability

Titanium-mediated oxidation and biocatalysis are preferred for scale-up, offering balances of cost and enantioselectivity. A pilot-scale process using Ti(OiPr)₄/(R,R)-DET produces 50 kg batches with 90% ee, while enzymatic methods are limited by biocatalyst stability .

Scientific Research Applications

Medicinal Chemistry

The medicinal chemistry applications of (R)-2-(Methylsulfinyl)ethanol are particularly noteworthy:

- Drug Development : The compound's sulfinyl group allows it to interact with various biological targets, making it a candidate for drug design aimed at specific enzymes or receptors. Its unique reactivity can facilitate the development of novel therapeutics.

- Biological Activity : Studies have indicated that this compound may exhibit antimicrobial properties. For instance, it has shown effectiveness against certain bacterial strains, which can be critical in developing new antibiotics .

Case Study: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate:

- Synthesis of Complex Molecules : Its ability to participate in various chemical reactions makes it a valuable building block for synthesizing more complex organic compounds. It can be utilized in the preparation of phenols from aryl fluorides and other functional groups .

- Reactivity : The sulfinyl group enhances the compound's reactivity in nucleophilic substitution reactions, allowing for the synthesis of diverse chemical entities.

Biological Research

This compound is also used in biological research:

- Mechanistic Studies : The compound can act as a probe to study the effects of sulfinyl groups on biological systems. This includes investigating its role in modulating enzyme activities and cellular processes through redox reactions.

- Inhibitor Studies : It has been employed in studies examining its inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases .

Case Study: Acetylcholinesterase Inhibition

Research has demonstrated that this compound can inhibit acetylcholinesterase activity, potentially offering insights into therapeutic strategies for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which ®-2-(Methylsulfinyl)ethanol exerts its effects depends on its interaction with molecular targets. The sulfinyl group can form hydrogen bonds and engage in redox reactions, influencing the activity of enzymes and receptors. The compound’s ability to undergo oxidation and reduction allows it to participate in various biochemical pathways, modulating cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Proton Pump Inhibitors (PPIs)

PPIs such as omeprazole, lansoprazole, and pantoprazole share the methylsulfinyl functional group but incorporate it into a benzimidazole-pyridine backbone . Unlike (R)-2-(Methylsulfinyl)ethanol, these drugs rely on the sulfinyl group’s chirality for targeting H⁺/K⁺-ATPase in gastric acid secretion. For example, omeprazole’s sulfoxide configuration dictates its prodrug activation in acidic environments . While PPIs are structurally bulkier, the sulfinyl group’s role in chirality-driven activity parallels the importance of the (R)-configuration in the ethanol derivative.

| Property | This compound | Omeprazole |

|---|---|---|

| Molecular Formula | C₃H₈O₂S | C₁₇H₁₉N₃O₃S |

| Molecular Weight | 108.16 g/mol | 345.42 g/mol |

| Key Functional Group | -S(O)CH₃ | Benzimidazole-S(O)- |

| Application | Asymmetric synthesis | Anti-ulcer drug |

(R)-Configured Sulfoxide Derivatives

Compounds like (R)-2-(Methylsulfinyl)phenol and (R)-2-(Methylsulfinyl)pyridine share the (R)-sulfinyl configuration but differ in their aromatic substituents . The phenol derivative (m.p. ~461–462 K) exhibits higher thermal stability compared to this compound, likely due to hydrogen bonding from the hydroxyl group . These derivatives are used in catalysis and medicinal chemistry, whereas the ethanol variant serves as a chiral building block.

Racemic 2-(Methylsulfinyl)ethanol

The racemic form of 2-(Methylsulfinyl)ethanol is synthesized via sodium metaperiodate oxidation but suffers from lower yields (~67%) due to glycol-like C-C bond cleavage . In contrast, enzymatic methods for the (R)-enantiomer achieve higher yields (>85%) and ee values . This highlights the superiority of biocatalysis in producing enantiopure sulfoxides for precision applications.

Plant-Derived Sulfoxides

(Methylsulfinyl)(methylthio)-methane, isolated from P. platycephala extracts, contains both sulfinyl and thioether groups . Unlike this compound, this compound is non-chiral and exhibits antioxidant properties. Its polarity-driven extraction (e.g., ethanol) aligns with the ethanol derivative’s solubility trends, though their biological roles differ significantly.

Benzofuran Sulfoxide Derivatives

Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate features a sulfinyl group on a benzofuran ring, synthesized via hydrolysis and column chromatography (84% yield) . While structurally distinct, its sulfinyl group contributes to aromatic stabilization, akin to PPIs. Applications in materials science contrast with the ethanol derivative’s synthetic versatility.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-2-(Methylsulfinyl)ethanol, and how do they influence experimental design?

- Answer : The compound (CAS 188924-29-0, C₃H₈O₂S) has a molecular weight of 108.16 g/mol, predicted density of 1.271 g/cm³, and boiling point of 335.1°C . Its stability at room temperature simplifies storage but necessitates inert atmospheres during reactions to prevent oxidation. The sulfinyl group’s polarity affects solubility in polar solvents (e.g., ethanol, ethyl acetate), which should guide solvent selection for synthesis or purification .

Q. What methods are used to synthesize this compound, and how can reaction conditions be optimized?

- Answer : A common approach involves oxidizing 2-(methylthio)ethanol using NaOCl with TEMPO as a catalyst in a biphasic CH₂Cl₂/NaHCO₃ system at 273 K . Key parameters include:

- Catalyst loading : 1 mol% TEMPO and 5 mol% Bu₄NBr for efficient electron transfer.

- Oxidant stoichiometry : 1.25 eq. NaOCl to minimize overoxidation to sulfones.

- Temperature control : Maintaining 273 K prevents side reactions.

Post-reaction, purification via silica gel chromatography (ethyl acetate/hexane) yields ~87% product .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical?

- Answer :

- Chromatography : Use ethyl acetate/hexane gradients to separate sulfoxides from sulfides/sulfones .

- Spectroscopy : ¹H NMR (400 MHz, CD₃OD) identifies key signals: δ 2.89 (s, CH₃-SO), 3.6–3.8 (m, -CH₂-OH). ¹³C NMR confirms the sulfinyl group at δ 43.7 .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm monitor purity.

Advanced Research Questions

Q. How can the stereochemical integrity of this compound be validated during synthesis?

- Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.

- X-ray crystallography : Single-crystal analysis (e.g., Oxford Diffraction Gemini Ultra CCD) confirms absolute configuration. For example, related sulfoxides show dihedral angles of ~25.6° between aromatic and sulfinyl groups .

- Optical rotation : Compare [α]²⁵D values with literature data to verify enantiomeric excess.

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound derivatives?

- Answer : The sulfinyl and hydroxyl groups engage in intermolecular N–H⋯O and O–H⋯S interactions, forming dimers or layered frameworks. For example, benzamide analogs form centrosymmetric dimers via N–H⋯O bonds, extended into 2D networks through N–H⋯O=S interactions . Such interactions influence crystallinity and solubility, critical for material science applications.

Q. How can this compound be integrated into catalytic systems for asymmetric synthesis?

- Answer : The sulfinyl group acts as a chiral auxiliary in transition metal catalysts (e.g., ferrocenyl phosphine ligands). For instance, JOSIPHOS ligands (ethanol adducts) enable enantioselective hydrogenation . Key steps:

- Ligand design : Attach the sulfinyl ethanol moiety to phosphine-metal complexes.

- Screening : Test catalytic activity in asymmetric C–C bond formation (e.g., Heck reactions) under inert conditions.

Q. What strategies resolve contradictions in spectroscopic data for sulfoxide-containing compounds?

- Answer :

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamerism) by acquiring spectra at 295 K vs. 273 K .

- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate assignments.

- Cross-validation : Use IR (e.g., S=O stretch at 1040–1080 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. What are the emerging applications of this compound in drug discovery?

- Answer : Sulfoxides are key intermediates in bioactive molecules:

- Antimicrobial agents : Modify the hydroxyl group to esters or ethers for enhanced membrane permeability.

- Proton pump inhibitors : Analogous to omeprazole, the sulfinyl group’s chirality dictates binding to H⁺/K⁺-ATPase .

- Anticancer leads : Conjugate with platinum(II) complexes to target DNA mismatch repair pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.